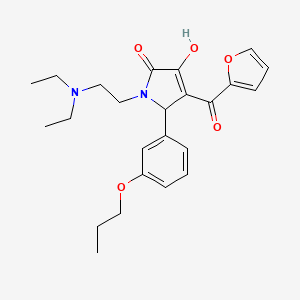

![molecular formula C20H14ClF3N4O B2487052 N-{3-[8-氯-6-(三氟甲基)咪唑[1,2-a]吡啶-2-基]苯基}-1-甲基-1H-吡咯-2-甲酰胺 CAS No. 2060733-89-1](/img/structure/B2487052.png)

N-{3-[8-氯-6-(三氟甲基)咪唑[1,2-a]吡啶-2-基]苯基}-1-甲基-1H-吡咯-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions. This process yields an organic intermediate that possesses both azabicyclo and amide groups. The synthesis pathway is highlighted by its efficiency in creating structurally complex molecules through strategic reaction sequences (Qin et al., 2019).

Molecular Structure Analysis

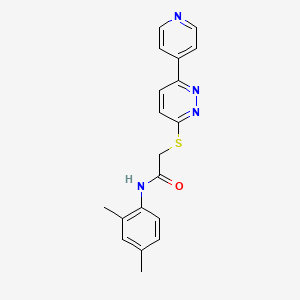

The molecular structure of the compound has been confirmed through various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and MS, alongside X-ray diffraction for crystallographic analysis. The comparison of the molecular structure optimized by density functional theory (DFT) with the crystal structure determined by X-ray diffraction reveals consistency, providing insights into the compound's physicochemical properties (Qin et al., 2019).

科学研究应用

甘氨酸转运蛋白1抑制

- 一种结构相关的化合物,1-甲基-N-(异丙基)-N-({2-[4-(三氟甲氧基)苯基]吡啶-4-基}甲基)-1H-咪唑-4-甲酰胺,被鉴定为一种有效的甘氨酸转运蛋白1(GlyT1)抑制剂。这种化合物显示出高的中枢神经系统MPO评分,强效的GlyT1抑制活性,有利的药代动力学特性,并且在大鼠脑脊液中增加了甘氨酸浓度(Yamamoto et al., 2016)。

潜在的GLP-1R激动剂

- 另一项研究发现,3-(8-氯-6-(三氟甲基)咪唑[1,2-a]吡啶-2-基)苯乙酸衍生物,结构类似,被鉴定为潜在的胰高血糖素样肽1受体(GLP-1R)激动剂。这些化合物表现出增加的GLP-1分泌,增强了体外葡萄糖反应性和药理学分析,具有作为抗糖尿病治疗药物的潜力(Gong et al., 2010, 2011)。

抗增殖活性

- 一种构建3-苯基-1H-吡咯-咪唑[1,2-a]吡啶骨架的新方法表明,该类化合物中的一种对人类结肠癌细胞系表现出良好的抗增殖活性(Zhang et al., 2019)。

褪黑激素受体配体

- 设计和合成了咪唑[1,2-a]吡啶作为褪黑激素受体配体。该类化合物中的某些化合物显示出对褪黑激素受体的良好选择性和亲和力,表明具有潜在的治疗应用(El Kazzouli et al., 2011)。

抗分枝杆菌和抗溃疡剂

- 其他研究探索了带有N-(2-苯氧基乙基)基团的咪唑[1,2-a]吡啶-3-甲酰胺作为新的抗结核药物。其中一些化合物显示出对耐药分枝杆菌菌株的优异体外活性(Wu et al., 2016)。

- 此外,新的取代在3位的咪唑[1,2-a]吡啶被合成为潜在的抗溃疡剂,展示了在乙醇和盐酸模型中良好的细胞保护性能(Starrett et al., 1989)。

作用机制

Target of Action

The primary target of this compound is the Glucagon-like Peptide 1 Receptor (GLP-1R) . GLP-1R is a receptor that plays a crucial role in glucose homeostasis and gastric motility. It is a key target in the treatment of diabetes .

Mode of Action

This compound acts as a GLP-1R agonist . It binds to the GLP-1R and activates it, leading to an increase in GLP-1 secretion . This results in increased glucose responsiveness, which is beneficial in the management of diabetes .

Biochemical Pathways

Upon activation of GLP-1R, several biochemical pathways are affected. GLP-1R activation directly stimulates insulin release from the pancreatic β cells and suppresses the release of glucagon from the α cells . This leads to improved glucose control. Additionally, GLP-1 administration slows gastric emptying, thus slowing digestion and absorption, and moderating blood glucose excursions .

Pharmacokinetics

It is noted that similar compounds have shown pharmacokinetic profiles compatible with once-daily dosing

Result of Action

The activation of GLP-1R by this compound leads to several molecular and cellular effects. These include increased insulin release, suppressed glucagon release, slowed gastric emptying, and moderated blood glucose levels . These effects collectively contribute to improved glucose control, which is beneficial in the management of diabetes .

Action Environment

It is worth noting that the synthesis of similar compounds has been achieved under environmentally benign conditions

属性

IUPAC Name |

N-[3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]-1-methylpyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N4O/c1-27-7-3-6-17(27)19(29)25-14-5-2-4-12(8-14)16-11-28-10-13(20(22,23)24)9-15(21)18(28)26-16/h2-11H,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUGGIQTLZBABB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=C(C=C(C4=N3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

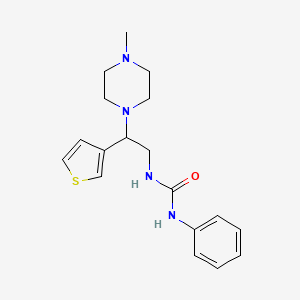

![2-[1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2486969.png)

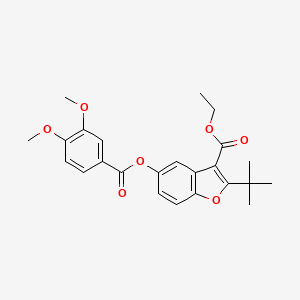

![3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2486972.png)

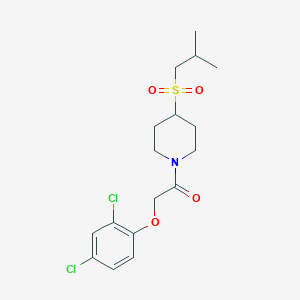

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2486976.png)

![(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/no-structure.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2486985.png)

![(E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate](/img/structure/B2486989.png)

![2-cyclopropyl-4-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2486990.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2486991.png)

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2486992.png)